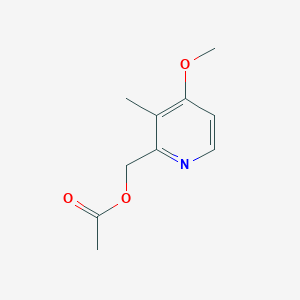
2-Acetoxymethyl-3-methyl-4-methoxy-pyridine
描述
2-Acetoxymethyl-3-methyl-4-methoxy-pyridine is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of pyridine derivatives. Pyridine derivatives are crucial for their versatile applications in medicinal chemistry, agriculture, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of pyridine derivatives often involves methods such as the Perkin-acyl-Mannich reaction, which allows for the regioselective introduction of substituents on the pyridine ring under mild conditions. For example, a regioselective introduction of a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine has been achieved using catalytic amounts of copper(II) triflate (Crotti, Berti, & Pineschi, 2011). This methodology could be applicable for synthesizing similar structures.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized by techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These methods provide detailed information on the arrangement of atoms within the molecule and the nature of substituents attached to the pyridine ring. For instance, studies on related compounds have shown the importance of hydrogen bonding in determining the molecular conformation and packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Pyridine derivatives undergo various chemical reactions, including methoxylation and hydroxymethylation, influenced by the reaction atmosphere. For example, methoxylation at the 3-position of the pyridine ring occurs under oxygen, while both methoxylation and hydroxymethylation can occur at the 2-position under nitrogen (Sugiyama et al., 1982).
属性
IUPAC Name |
(4-methoxy-3-methylpyridin-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7-9(6-14-8(2)12)11-5-4-10(7)13-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTJYHWFUSJKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1COC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442064 | |
| Record name | 2-acetoxymethyl-3-methyl-4-methoxy-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxymethyl-3-methyl-4-methoxy-pyridine | |
CAS RN |
102625-98-9 | |
| Record name | 2-acetoxymethyl-3-methyl-4-methoxy-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)
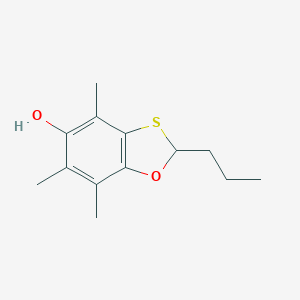
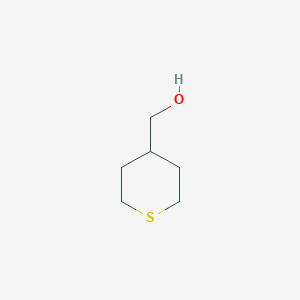
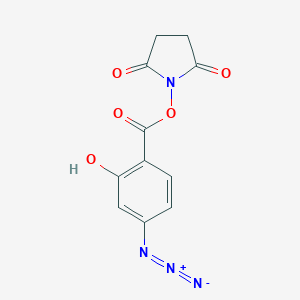
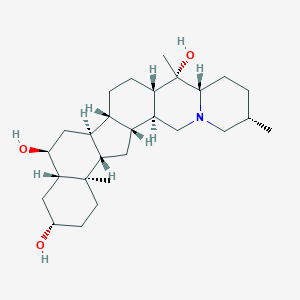
![2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane](/img/structure/B17215.png)
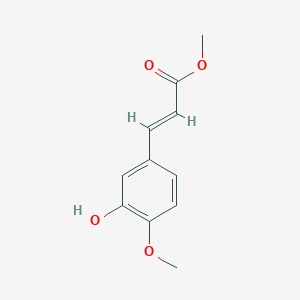
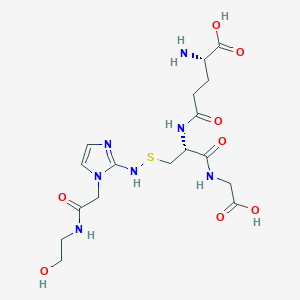
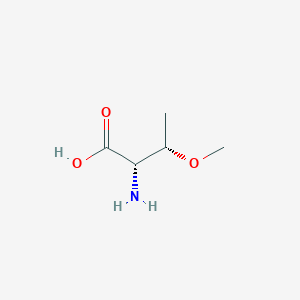
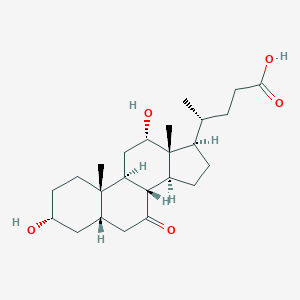
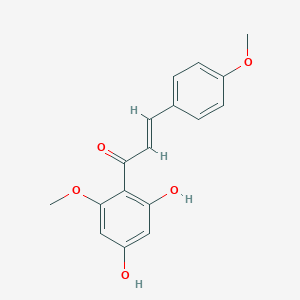
![(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B17229.png)

